molecular formula C15H19N3O3 B2926046 Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone CAS No. 1286728-06-0

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2926046
CAS RN: 1286728-06-0
M. Wt: 289.335
InChI Key: MWEXREUFGQJSMD-UHFFFAOYSA-N
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Description

“Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a 1,4-diazepan-1-yl group (which is a seven-membered ring with two nitrogen atoms), and a 4-nitrophenyl group (which is a benzene ring with a nitro group at the 4-position). The methanone indicates a carbonyl group (C=O) is also present .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,4-diazepan-1-yl ring and the introduction of the cyclopropyl and 4-nitrophenyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a seven-membered ring. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the cyclopropyl group, which can exhibit unique reactivity due to ring strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more polar, while the cyclopropyl group could influence its conformational stability .

Scientific Research Applications

Synthetic Precursors and Methodologies Cyclopropyl ketones, including those related to the compound , have been demonstrated as valuable synthetic precursors. For instance, doubly activated cyclopropanes have been efficiently utilized for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles upon treatment with primary amines. Oxidation of these dihydropyrroles facilitates rapid access to densely functionalized pyrroles, showcasing the compound's role in synthesizing structurally complex and functionally rich pyrroles (Wurz & Charette, 2005).

Reactions with Diazoalkanes Further illustrating its versatility, the compound's structural analogs participate in reactions with diazoalkanes, leading to Michael additions catalyzed by diazoalkanes acting as nitrogen bases. Such reactions underscore the compound's potential in creating novel cyclopropa[b][1]benzopyran-7-one derivatives, which could be pivotal in designing new chemical entities with unique biological or material properties (Dean & Johnson, 1980).

Cyclopropenone Oximes Reaction Cyclopropyl derivatives' reaction with isocyanates to form 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, highlights another dimension of its application in synthesizing spiro compounds, which are of interest due to their unique chemical properties and potential pharmaceutical applications (Yoshida et al., 1988).

Histamine H3-Receptor Antagonism The compound's framework has been adapted in synthesizing ciproxifan, a novel reference antagonist for the histamine H3 receptor. This adaptation underscores the compound's relevance in developing therapeutic agents, particularly in treating neurological disorders (Stark, 2000).

Anti-Mycobacterial Agents Finally, cyclopropyl methanones, structurally related to the compound, have been explored for their anti-tubercular activities. This research avenue signifies the compound's potential applicability in addressing global health challenges, particularly in developing new treatments against tuberculosis (Dwivedi et al., 2005).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The nitro group could potentially undergo reduction in a biological context, and the diazepan ring could interact with various biological receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, compounds with nitro groups can be potentially explosive and may be harmful or fatal if swallowed, inhaled, or absorbed through the skin .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, such as in pharmaceuticals or materials science .

properties

IUPAC Name

cyclopropyl-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-15(12-2-3-12)17-9-1-8-16(10-11-17)13-4-6-14(7-5-13)18(20)21/h4-7,12H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXREUFGQJSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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